molecular formula C9H6F3NO B8211471 4-(trifluoromethoxy)-1H-indole

4-(trifluoromethoxy)-1H-indole

Cat. No.: B8211471
M. Wt: 201.14 g/mol
InChI Key: DDZCDMNRXYRXAZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethoxy group at the fourth position of the indole ring imparts unique chemical and physical properties to this compound. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a trifluoromethoxylating reagent. For instance, the reaction of 4-bromo-1H-indole with trifluoromethoxide anion under appropriate conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2,3-dione .

Scientific Research Applications

4-(Trifluoromethoxy)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets such as enzymes and receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    4-(Trifluoromethyl)-1H-indole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-Methoxy-1H-indole: Contains a methoxy group instead of trifluoromethoxy.

    4-Fluoro-1H-indole: Contains a fluoro group instead of trifluoromethoxy.

Uniqueness: 4-(Trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCDMNRXYRXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.18 g of copper(0) is added to a solution of 1.0 g of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in 4.5 ml of quinoline under argon. The reaction mixture is heated at 200° C. for 5 hours, and is then cooled to ambient temperature. After dilution with 30 ml of diethyl ether, the mixture is filtered through Clarcel®. The filtrate is washed successively with 6×10 ml of a 6N hydrochloric acid solution, with 10 ml of a saturated sodium hydrogen carbonate solution and then with 10 ml of saturated brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 25 g cartridge of 15-40 μm silica, elution being carried out with a 95/5 v/v cyclohexane/ethyl acetate mixture, at a flow rate of 20 ml/min. 0.33 g of 4-(Trifluoromethoxy)indole is thus obtained in the form of an amber oil, the characteristics of which are the following:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
copper(0)
Quantity
0.18 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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